1H-1,3-Diazepin-2-amine, N,N'-(oxybis(2,1-ethanediyloxy-2,1-ethanediyl))bis(4,5,6,7-tetrahydro-, dihydriodide
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Overview
Description
1H-1,3-Diazepin-2-amine, N,N’-(oxybis(2,1-ethanediyloxy-2,1-ethanediyl))bis(4,5,6,7-tetrahydro-, dihydriodide is a complex organic compound that belongs to the diazepine family Diazepines are seven-membered heterocyclic compounds containing two nitrogen atoms This particular compound is characterized by its unique structure, which includes multiple ether linkages and tetrahydro functionalities
Preparation Methods
The synthesis of 1H-1,3-Diazepin-2-amine, N,N’-(oxybis(2,1-ethanediyloxy-2,1-ethanediyl))bis(4,5,6,7-tetrahydro-, dihydriodide involves several steps. A general approach to synthesizing diazepinones involves the ring expansion reaction of tetrahydropyrimidin-2-ones under the action of nucleophiles . The first step typically involves the preparation of N-[(2-benzoyloxy-1-tosyl)ethyl]urea by three-component condensation of 2-benzoyloxyethanal, urea, and p-toluenesulfinic acid . Subsequent nucleophilic substitution of the tosyl group with sodium enolates of α-phenylthioketones, followed by cyclization-dehydration and debenzoylation, yields the target diazepinones . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1H-1,3-Diazepin-2-amine, N,N’-(oxybis(2,1-ethanediyloxy-2,1-ethanediyl))bis(4,5,6,7-tetrahydro-, dihydriodide undergoes various chemical reactions, including nucleophilic substitution, cyclization, and ring contraction . Common reagents used in these reactions include sodium enolates, sodium diethyl malonate, PhSNa, MeONa, NaBH4, sodium succinimide, and potassium phthalimide . Major products formed from these reactions include multi-functionalized diazepinones and 3-substituted 1-carbamoyl-1H-pyrroles .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development . Additionally, it may have industrial applications in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1H-1,3-Diazepin-2-amine, N,N’-(oxybis(2,1-ethanediyloxy-2,1-ethanediyl))bis(4,5,6,7-tetrahydro-, dihydriodide involves its interaction with specific molecular targets and pathways . The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 1H-1,3-Diazepin-2-amine, N,N’-(oxybis(2,1-ethanediyloxy-2,1-ethanediyl))bis(4,5,6,7-tetrahydro-, dihydriodide include other diazepinones and diazepines . For example, 6-phenylthio-substituted 2,3,4,5-tetrahydro-1H-1,3-diazepin-2-ones and 1,3-diazepin-2-ones are structurally related compounds . These compounds share similar chemical properties and reactivity but differ in their specific substituents and functional groups . The uniqueness of 1H-1,3-Diazepin-2-amine, N,N’-(oxybis(2,1-ethanediyloxy-2,1-ethanediyl))bis(4,5,6,7-tetrahydro-, dihydriodide lies in its multiple ether linkages and tetrahydro functionalities, which confer distinct chemical and biological properties .
Properties
CAS No. |
82911-04-4 |
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Molecular Formula |
C18H38I2N6O3 |
Molecular Weight |
640.3 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-ylamino)ethoxy]ethoxy]ethoxy]ethyl]-4,5,6,7-tetrahydro-1H-1,3-diazepin-2-amine;dihydroiodide |
InChI |
InChI=1S/C18H36N6O3.2HI/c1-2-6-20-17(19-5-1)23-9-11-25-13-15-27-16-14-26-12-10-24-18-21-7-3-4-8-22-18;;/h1-16H2,(H2,19,20,23)(H2,21,22,24);2*1H |
InChI Key |
BNYJBPYRGPPPGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN=C(NC1)NCCOCCOCCOCCNC2=NCCCCN2.I.I |
Origin of Product |
United States |
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